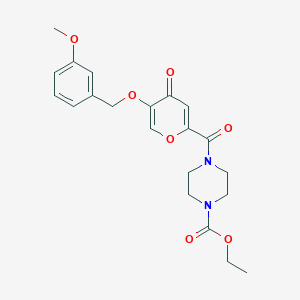

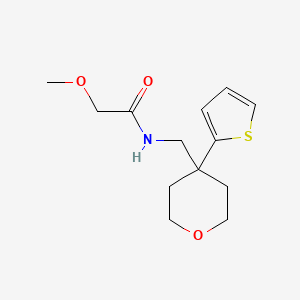

![molecular formula C20H18N4O2 B2706043 N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxybenzamide CAS No. 1445595-20-9](/img/structure/B2706043.png)

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxybenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxybenzamide, also known as CPEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPEB is a small molecule inhibitor of protein-protein interaction and has been shown to have promising effects in cancer treatment, neurodegenerative diseases, and other areas of biomedical research.

作用机制

The mechanism of action of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxybenzamide involves its ability to inhibit protein-protein interactions by binding to specific sites on target proteins. By disrupting these interactions, N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxybenzamide can block the activity of proteins involved in various cellular processes, including cell growth, proliferation, and survival. This mechanism of action makes N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxybenzamide a promising candidate for the development of new drugs targeting specific proteins involved in disease development.

Biochemical and Physiological Effects:

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxybenzamide has been shown to have a range of biochemical and physiological effects, depending on the specific proteins it targets. In cancer cells, N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxybenzamide has been shown to inhibit cell growth and induce apoptosis, or programmed cell death. In neurodegenerative diseases, N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxybenzamide has been shown to protect neurons from damage and improve cognitive function. These effects are thought to be due to the ability of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxybenzamide to target specific proteins involved in disease development.

实验室实验的优点和局限性

One of the main advantages of using N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxybenzamide in lab experiments is its specificity for certain proteins. This allows researchers to target specific pathways and processes involved in disease development, making N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxybenzamide a valuable tool for drug development. However, the synthesis of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxybenzamide is a complex process that requires specialized expertise and equipment, which can limit its use in some labs.

未来方向

There are many potential future directions for research involving N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxybenzamide. One area of interest is in the development of new drugs targeting specific proteins involved in cancer and neurodegenerative diseases. Another area of research is in the development of new methods for synthesizing N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxybenzamide that are more efficient and cost-effective. Additionally, the use of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxybenzamide in other areas of biomedical research, such as infectious diseases and autoimmune disorders, is an area of growing interest.

合成方法

The synthesis of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxybenzamide involves a multi-step process that starts with the condensation of 2-ethoxybenzoyl chloride with 1-phenyl-1H-pyrazole-4-carbaldehyde to form 2-ethoxy-N-(1-phenyl-1H-pyrazol-4-yl)benzamide. This intermediate compound is then reacted with potassium cyanide in the presence of a catalytic amount of copper(I) iodide to yield the final product, N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxybenzamide. The synthesis of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxybenzamide is a complex process that requires expertise in organic chemistry and is typically carried out in specialized laboratories.

科学研究应用

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxybenzamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is in cancer treatment, where N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific proteins involved in tumor development. In addition to cancer, N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxybenzamide has also been studied for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's, where it has shown promise in protecting neurons from damage and improving cognitive function.

属性

IUPAC Name |

N-[cyano-(1-phenylpyrazol-4-yl)methyl]-2-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c1-2-26-19-11-7-6-10-17(19)20(25)23-18(12-21)15-13-22-24(14-15)16-8-4-3-5-9-16/h3-11,13-14,18H,2H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHQOGZWTVXBTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

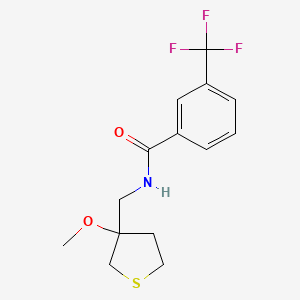

![2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2705960.png)

![N-[(3R)-1-Acetylpyrrolidin-3-yl]prop-2-enamide](/img/structure/B2705964.png)

![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(thian-4-yl)acetamide](/img/structure/B2705965.png)

![N-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2705971.png)

![2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2705978.png)

![4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl morpholine-4-carboxylate](/img/no-structure.png)

![Isoquinolin-1-yl-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2705980.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-fluorobenzoate](/img/structure/B2705981.png)